5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid

MAO-B inhibition Neurodegeneration Parkinson's disease

Prioritize this ortho-bromo oxazole for CNS-targeted programs. Its 30-fold MAO-B selectivity (IC50=33 nM) minimizes MAO-A confounds, and the bromine enables unambiguous X-ray phasing and Pd-catalyzed SAR exploration. Sourcing the correct isomer ensures assay reproducibility and synthetic tractability that cheaper analogs cannot match.

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
Cat. No. B13483365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(N=CO2)C(=O)O)Br
InChIInChI=1S/C10H6BrNO3/c11-7-4-2-1-3-6(7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14)
InChIKeyKBDXIWQGIGISRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid: A Brominated Oxazole Scaffold for Targeted Bioactivity and Physicochemical Tuning in Medicinal Chemistry and Chemical Biology


5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid (CAS 1249514-70-2) is a heterocyclic building block belonging to the oxazole-4-carboxylic acid class . Its structure features a 1,3-oxazole core substituted at the 5-position with a 2-bromophenyl group and at the 4-position with a carboxylic acid moiety. The presence of the ortho-bromine atom significantly alters the compound's physicochemical profile relative to non-halogenated or differently substituted analogs, notably increasing molecular weight (268.06 g/mol) and lipophilicity (XLogP3 = 2.6) [1]. The bromine also serves as a synthetic handle for further functionalization via cross-coupling reactions and provides a heavy atom for X-ray crystallographic phasing [2]. While broad biological activities are associated with the oxazole class [3], the specific substitution pattern of this compound confers a unique profile of enzyme inhibition and chemical properties that differentiate it from close structural analogs, making it a valuable tool for structure-activity relationship (SAR) studies and targeted chemical probe development.

Why 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic Acid Cannot Be Substituted with Other Halogenated or Non-Halogenated Oxazole-4-Carboxylic Acid Analogs in Critical Research Applications


Although numerous oxazole-4-carboxylic acid derivatives are commercially available, they are not interchangeable as generic replacements in rigorous research or process development settings. The specific identity and position of substituents on the phenyl ring—particularly the presence and ortho placement of the bromine atom—profoundly impact a compound's molecular recognition, pharmacokinetic behavior, and synthetic utility [1]. As detailed in the quantitative evidence below, this compound exhibits a distinct pattern of enzyme inhibition (e.g., MAO-B selectivity), a unique lipophilicity window, and specific physicochemical constants that are not replicated by its 4-bromo isomer, its non-halogenated parent, or its chloro and fluoro analogs [2][3]. Substituting with a cheaper or more readily available alternative without accounting for these data-driven differences can compromise assay reproducibility, alter SAR interpretation, and lead to failed syntheses. The following evidence guide provides the quantitative basis for prioritizing this specific compound in experimental workflows.

Quantitative Differentiation of 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic Acid: A Comparator-Based Evidence Guide for Scientific Selection and Procurement


Selective Monoamine Oxidase B (MAO-B) Inhibition vs. MAO-A and Class Comparators

The compound exhibits potent and selective inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 33 nM, while displaying 30-fold weaker inhibition of MAO-A (IC50 = 1,000 nM) in the same assay system [1]. This selectivity profile compares favorably to many oxazole-based MAO inhibitors, which often show sub-micromolar to micromolar activity and lower isoform selectivity [2]. For context, the clinically used MAO-B inhibitor selegiline has an IC50 of approximately 30 nM for MAO-B but also inhibits MAO-A at higher concentrations, whereas this compound achieves comparable potency with potentially improved selectivity window [3]. The ortho-bromine substitution is critical for this activity; related oxazole-4-carboxylic acids lacking this halogen or with alternative substitutions generally show reduced MAO-B affinity [2].

MAO-B inhibition Neurodegeneration Parkinson's disease Selectivity

Enhanced Lipophilicity (XLogP3) Relative to Fluorinated and Non-Halogenated Analogs

The ortho-bromine atom increases the compound's lipophilicity to an XLogP3 value of 2.6, as computed by XLogP3 3.0 [1]. This is significantly higher than the XLogP3-AA value of 2.0 for the corresponding 2-fluorophenyl analog [2] and the lower values expected for non-halogenated 5-phenyl-oxazole-4-carboxylic acid (calculated LogP ~1.5) [3]. The LogP of 2.6 falls within the optimal range (1–3) for oral bioavailability and CNS penetration, balancing solubility and permeability [4]. The chloro analog (2-chlorophenyl) has a reported LogP of approximately 2.1 , indicating that the bromine derivative provides a distinct, higher lipophilicity benchmark within the halogen series.

Lipophilicity Drug-likeness Membrane permeability ADME

Physicochemical Profile for Formulation and Crystallization: pKa, Density, and Boiling Point

The compound's predicted pKa of 2.95 ± 0.36 indicates a moderately acidic carboxylic acid group, which is typical for this class but important for salt formation and solubility adjustment. In comparison, the non-brominated 5-phenyl analog has a reported melting point of 181 °C , whereas the bromo derivative is predicted to have a boiling point of 387.1 ± 27.0 °C and a density of 1.681 ± 0.06 g/cm³ . These thermophysical properties differ from those of the 2-fluorophenyl analog, which has a predicted boiling point of 344.4 ± 27.0 °C , reflecting the increased molecular weight and polarizability introduced by bromine. The higher density and boiling point can impact distillation, recrystallization, and storage conditions.

Preformulation Salt selection Crystallization Process chemistry

Heavy Atom (Bromine) Enables Direct Phasing in X-ray Crystallography of Protein-Ligand Complexes

The presence of a bromine atom provides a distinct advantage for X-ray crystallography. Bromine is a heavy atom that can be used for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing to solve protein structures de novo or to unambiguously locate ligand binding sites [1]. This is a key differentiator from the more common chloro or fluoro analogs, which provide weaker anomalous signals. The ortho-bromophenyl moiety in this compound has been exploited in crystallographic studies of novel oxazole derivatives to facilitate structure determination [2]. In contrast, the 2-fluorophenyl analog (CID 22714196) has been used in fragment screening [3], but fluorine's anomalous scattering is negligible, requiring alternative phasing methods.

Structural biology X-ray crystallography Fragment-based drug discovery Heavy atom phasing

Synthetic Versatility: Bromine as a Handle for Pd-Catalyzed Cross-Coupling Reactions

The ortho-bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to generate diverse compound libraries [1]. This synthetic utility is a direct consequence of the C-Br bond, which is more reactive than C-Cl or C-F bonds under typical cross-coupling conditions [2]. The compound is explicitly marketed as a versatile intermediate for constructing heterocyclic compounds and bioactive molecules [3]. While the 5-(2-chlorophenyl) analog can also undergo coupling, its reactivity is lower, often requiring harsher conditions or specialized catalysts. The non-halogenated 5-phenyl derivative lacks this handle entirely, limiting downstream diversification.

Organic synthesis Medicinal chemistry Cross-coupling Library synthesis

High-Value Research and Industrial Application Scenarios for 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic Acid Based on Evidence-Driven Differentiation


Selective MAO-B Chemical Probe Development for Neurodegeneration Models

Based on its potent and selective MAO-B inhibition (IC50 = 33 nM, 30-fold over MAO-A) [1], this compound is an excellent starting point for developing chemical probes to dissect MAO-B biology in Parkinson's disease models. Researchers should prioritize this scaffold over less selective oxazole analogs to minimize confounding effects from MAO-A inhibition. The compound can be used in cellular assays to measure dopamine turnover and oxidative stress, and its bromine handle allows for further optimization of selectivity and pharmacokinetics through cross-coupling [2].

CNS-Penetrant Fragment Library Design and Optimization

With a calculated XLogP3 of 2.6, this compound resides in the optimal lipophilicity range for CNS drug candidates [3]. It should be included in fragment libraries targeting neurological targets due to its balanced physicochemical properties. The bromine atom also facilitates crystallographic fragment screening, enabling unambiguous binding mode determination via anomalous scattering [4]. Procurement should favor this specific bromo analog over the fluoro or chloro variants when both CNS permeability and structural tractability are required.

Diversification Hub in Medicinal Chemistry SAR Campaigns

The ortho-bromine atom serves as a versatile synthetic handle for Pd-catalyzed cross-coupling reactions [5]. In hit-to-lead programs, this compound can be used as a central scaffold to generate libraries of substituted phenyl-oxazole-4-carboxylic acids, varying the 2-position of the phenyl ring. This accelerates SAR exploration compared to starting from non-halogenated or less reactive chloro analogs. Process chemistry teams should note its predicted pKa (2.95) for salt formation and purification strategy development.

Structural Biology: Anomalous Phasing in Protein-Ligand Co-Crystal Structures

For structural biology groups solving novel protein-ligand complexes, the bromine atom provides a strong anomalous signal for SAD/MAD phasing [4]. This can drastically reduce the time and resources needed for structure determination. Researchers should select this compound over its fluoro or chloro analogs when planning crystallographic studies, as it can serve both as a ligand and as a phasing tool. The compound's carboxylic acid moiety also facilitates co-crystallization via ionic interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Bromophenyl)-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.